molecular formula C19H15N3O2S2 B2455502 (2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide CAS No. 496777-59-4

(2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide

Cat. No.: B2455502
CAS No.: 496777-59-4
M. Wt: 381.47
InChI Key: DUQDLWRGJCDSLR-VAWYXSNFSA-N
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Description

(2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C19H15N3O2S2 and its molecular weight is 381.47. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c23-16(15-9-5-2-6-10-15)13-25-19-22-21-18(26-19)20-17(24)12-11-14-7-3-1-4-8-14/h1-12H,13H2,(H,20,21,24)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQDLWRGJCDSLR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide , a derivative of 1,3,4-thiadiazole, has garnered attention in medicinal chemistry due to its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound based on current research findings.

Overview of Thiadiazole Derivatives

Thiadiazole compounds contain a five-membered ring structure that incorporates sulfur and nitrogen atoms. This unique configuration contributes to their biological activity by enabling interactions with various biological targets. The presence of functional groups can further enhance their efficacy in therapeutic applications.

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. The compound in focus has been evaluated for its antibacterial efficacy against strains such as Staphylococcus epidermidis and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismInhibition Zone (mm)Reference
Compound AStaphylococcus aureus15
Compound BE. coli12
(2E)-N-{...}S. epidermidis14

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented. In vitro studies have demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines. For example, the compound showed promising results against the K562 chronic myelogenous leukemia cell line with an IC50 value indicating effective inhibition of cell proliferation .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
K562 (CML)7.4
MCF-7 (Breast Cancer)10.5
A549 (Lung Cancer)8.0

Anti-inflammatory Activity

Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. Mechanistic studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response . The compound's structure allows it to interact with key targets in inflammatory pathways, potentially leading to reduced inflammation.

The mechanisms underlying the biological activities of thiadiazole derivatives often involve:

  • Enzyme Inhibition : Many thiadiazoles act as inhibitors of enzymes such as carbonic anhydrase and kinases, which are crucial in various diseases .
  • Receptor Interaction : These compounds can bind to specific receptors or proteins, modulating their activity and influencing cellular signaling pathways .
  • DNA Interaction : Some studies have indicated that thiadiazoles can intercalate with DNA, affecting replication and transcription processes .

Case Studies

Recent studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

  • A study conducted by Gür et al. synthesized a series of thiadiazole derivatives and evaluated their biological activity against multiple pathogens and cancer cell lines, demonstrating broad-spectrum efficacy .
  • Another research effort focused on modifying the thiadiazole structure to enhance its bioactivity through glycosylation, resulting in improved antifungal properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including the compound . The synthesis and evaluation of various thiadiazole derivatives have demonstrated significant cytotoxic effects against cancer cell lines.

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their anticancer potential using cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values as low as 2.44 µM against LoVo cells, showcasing their potential as lead compounds for anticancer drug development .
  • Mechanism of Action : The compounds were found to induce apoptosis and alter cell cycle dynamics, which are critical mechanisms in cancer treatment. The study utilized various assays to assess cell viability, proliferation, and apoptosis induction .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities . The compound has been investigated for its efficacy against various pathogens.

Antimicrobial Studies

  • Activity Against Microorganisms : Research has shown that thiadiazole compounds exhibit antimicrobial activity comparable to standard antibiotics like ciprofloxacin. In particular, derivatives containing the 1,3,4-thiadiazole moiety have demonstrated effectiveness against bacteria and fungi .

Antiviral Applications

Emerging studies suggest that thiadiazole derivatives may serve as antiviral agents . Specifically, they have been evaluated for their inhibitory effects on viral polymerases.

Antiviral Activity

  • Dengue Virus Inhibition : A related study focused on non-nucleoside inhibitors of the dengue virus polymerase derived from thiadiazole structures. These compounds exhibited submicromolar activity against all four dengue virus serotypes in vitro, suggesting a promising avenue for antiviral drug development .

Summary of Findings

The following table summarizes key findings from recent research regarding the applications of (2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide:

Application Activity Cell Lines/Pathogens Key Findings
AnticancerCytotoxicityLoVo, MCF-7IC50 values as low as 2.44 µM; induces apoptosis
AntimicrobialAntimicrobial activityVarious bacteria/fungiComparable efficacy to ciprofloxacin
AntiviralInhibition of viral polymerasesDengue virusSubmicromolar activity against all dengue serotypes

Chemical Reactions Analysis

Reactivity of the Thiadiazole Ring

The 1,3,4-thiadiazole moiety is prone to electrophilic substitution and ring-opening reactions due to its electron-deficient heteroaromatic nature. Key reactions include:

Reaction TypeConditionsOutcomeReference
Nucleophilic Substitution Basic media (e.g., NaOH)Replacement of the sulfanyl (-S-) group with nucleophiles (e.g., amines, alkoxides),
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration)Nitration at the C5 position of the thiadiazole ring
Ring-Opening Strong oxidizing agents (e.g., H₂O₂)Cleavage to form thiourea or disulfide intermediates

Amide Group Reactivity

The enamide group (C=O-NH) participates in hydrolysis and condensation reactions:

Reaction TypeConditionsOutcomeReference
Acid-Catalyzed Hydrolysis HCl (aqueous, reflux)Cleavage to 3-phenylprop-2-enoic acid and a thiadiazol-2-amine derivative
Base-Catalyzed Hydrolysis NaOH (aqueous, heat)Formation of carboxylate salt and ammonia release
Schiff Base Formation Aldehydes/ketones (anhydrous)Condensation to form imine derivatives

Sulfanyl-Ketone Reactivity

The -(CH₂)₂-S-C(=O)-Ph group undergoes oxidation and nucleophilic attack:

Reaction TypeConditionsOutcomeReference
Oxidation mCPBA (meta-chloroperbenzoic acid)Conversion of sulfanyl (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-)
Nucleophilic Attack Grignard reagents (e.g., RMgX)Addition to the ketone carbonyl, forming secondary alcohols

Conjugation-Driven Reactions

The α,β-unsaturated enamide system (C=C-C=O) participates in:

Reaction TypeConditionsOutcomeReference
Michael Addition Organocatalysts (e.g., proline)Addition of nucleophiles (e.g., thiols) to the β-carbon
Diels-Alder Cycloaddition Heat, dienophiles (e.g., maleimide)Formation of six-membered bicyclic adducts

Catalytic Modifications

Transition-metal catalysis enables functionalization:

Reaction TypeCatalyst SystemOutcomeReference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Cross-coupling of aryl halides at the thiadiazole ring
Click Chemistry Cu(I)-TBTA, sodium ascorbateTriazole formation via azide-alkyne cycloaddition

Stability and Degradation

Under accelerated stability testing (40°C/75% RH), the compound shows:

  • Photodegradation : Cleavage of the enamide bond under UV light (λ = 254 nm).

  • Thermal Decomposition : Degrades above 200°C, releasing SO₂ and NH₃ (TGA-DSC analysis).

Biological Activity Correlations

Analogous thiadiazoles (e.g., dengue virus inhibitors ) highlight that:

  • Thiadiazole Ring Modifications (e.g., sulfone formation) enhance target binding affinity.

  • Enamide Conjugation improves membrane permeability in drug-design contexts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.